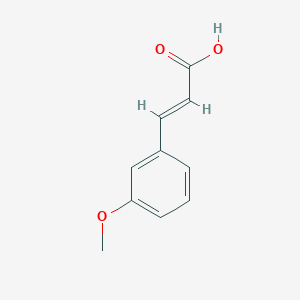

3-Methoxycinnamic acid

描述

3-Methoxycinnamic acid, also known as (E)-3-(3-methoxyphenyl)prop-2-enoic acid, is a derivative of cinnamic acid. It is characterized by the presence of a methoxy group attached to the phenyl ring. This compound is known for its various applications in the fields of chemistry, biology, and medicine due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions: 3-Methoxycinnamic acid can be synthesized through several methods. One common method involves the Perkin reaction, where benzaldehyde is reacted with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate, which upon hydrolysis yields this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of microwave irradiation to enhance reaction rates and yields. This method is considered eco-friendly and efficient, making it suitable for large-scale production .

化学反应分析

Types of Reactions: 3-Methoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the double bond can yield saturated derivatives.

Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed:

Oxidation: Methoxybenzoic acid.

Reduction: 3-Methoxyphenylpropanoic acid.

Substitution: Halogenated or nitrated derivatives of this compound.

科学研究应用

Pharmaceutical Applications

3-Methoxycinnamic acid has shown promise in several therapeutic areas:

- Antioxidant Activity : Research indicates that 3-MCA exhibits significant antioxidant properties, which can help in reducing oxidative stress in cells. This property is crucial for developing treatments for diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Studies have demonstrated that 3-MCA can inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases. Its ability to modulate the immune response offers insights into its use in conditions like arthritis and asthma .

- Anticancer Potential : Recent computational studies suggest that 3-MCA can interact with various cancer cell receptors, indicating its potential role as an anticancer agent. In silico analyses have shown that it may bind effectively to breast cancer cell lines (e.g., MCF-7), suggesting further exploration in cancer therapeutics .

Food Science Applications

In food science, 3-MCA is recognized for its functional properties:

- Preservative Qualities : Due to its antioxidant capacity, 3-MCA can be used as a natural preservative in food products. It helps in extending shelf life by preventing rancidity and spoilage caused by oxidative reactions .

- Flavor Enhancer : The compound's unique flavor profile allows it to be utilized in enhancing the taste of various food products, particularly in the formulation of beverages and baked goods .

Agricultural Applications

This compound also plays a role in agriculture:

- Plant Growth Regulation : Some studies indicate that phenolic compounds like 3-MCA can influence plant growth and development by modulating hormonal activities within plants. This could lead to improved crop yields and resilience against environmental stressors .

- Pest Resistance : The compound has been explored for its potential to enhance pest resistance in crops. By incorporating 3-MCA into agricultural practices, it may help reduce the need for synthetic pesticides, promoting more sustainable farming methods .

Case Study 1: Anticancer Activity

A recent study investigated the binding affinity of 3-MCA with various breast cancer receptors using molecular docking simulations. The results indicated strong interactions with MCF-7 receptors, showing promise for further development as an anticancer therapeutic agent .

Case Study 2: Food Preservation

In a comparative study on natural preservatives, 3-MCA was evaluated against synthetic antioxidants in meat products. The findings revealed that meat treated with 3-MCA exhibited lower levels of oxidation compared to controls, suggesting its efficacy as a natural preservative .

作用机制

The mechanism of action of 3-methoxycinnamic acid involves its interaction with various molecular targets and pathways. It acts as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, it can inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . In cancer cells, it can induce cell cycle arrest and decrease mitochondrial membrane potential, leading to apoptosis .

相似化合物的比较

3-Methoxycinnamic acid is similar to other cinnamic acid derivatives such as:

Ferulic Acid: Known for its potent antioxidant properties.

Caffeic Acid: Exhibits strong anti-inflammatory and anticancer activities.

p-Coumaric Acid: Used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness: What sets this compound apart is its specific methoxy group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

生物活性

3-Methoxycinnamic acid (3-MCA) is a phenolic compound derived from cinnamic acid, noted for its diverse biological activities. This article explores the compound's biological properties, including its anti-virulence, anti-cancer, antioxidant, and metabolic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10O3 and is characterized by a methoxy group (-OCH3) attached to the phenyl ring of cinnamic acid. Its structure contributes to its solubility and interaction with various biological targets.

1. Anti-Virulence and Anti-Biofilm Activity

A significant study investigated the anti-virulence and anti-biofilm properties of 3-MCA against Agrobacterium tumefaciens, a bacterium responsible for crown gall disease in plants. The findings revealed that:

- Quorum Sensing Inhibition : 3-MCA interferes with the quorum sensing (QS) system, reducing the production of 3-oxo-octanoylhomoserine lactone (3-oxo-C8-HSL), a key signaling molecule in bacterial communication .

- Biofilm Formation : The compound inhibited biofilm formation as evidenced by crystal violet staining assays and confocal laser scanning microscopy (CLSM) results .

- Gene Regulation : RT-qPCR analysis indicated that 3-MCA down-regulated virulence-related genes, suggesting its potential as a biopesticide or adjuvant in agricultural applications .

2. Anti-Cancer Properties

Research has demonstrated that 3-MCA exhibits cytotoxic effects on various cancer cell lines:

- Breast Cancer Cells : A study showed that treatment with 4-hydroxy-3-methoxycinnamic acid (ACCA), a related compound, induced apoptosis in breast cancer cells (MCF-7, T47D, MDA-231). This effect was dose-dependent and associated with minimal toxicity to non-tumoral cells .

- Mechanism of Action : The mechanism involves up-regulation of apoptotic markers while down-regulating proliferative signals, indicating potential therapeutic applications in cancer treatment .

3. Antioxidant Activity

The antioxidant properties of 3-MCA have been explored in various studies:

- Free Radical Scavenging : 3-MCA has shown significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .

- Hepatoprotective Effects : In models of liver damage induced by carbon tetrachloride (CCl4), 3-MCA demonstrated hepatoprotective activity by preserving enzyme activities related to liver function, such as alanine aminotransferase (ALT) and alkaline phosphatase (ALP) .

4. Metabolic Effects

Recent studies have highlighted the metabolic benefits of 3-MCA:

- Anti-Obesity Effects : Research indicates that compounds related to 3-MCA can stimulate lipid catabolism and improve hepatic steatosis, suggesting potential applications in obesity management .

- Insulin Secretion : In pancreatic β-cells, 3-MCA has been shown to enhance insulin secretion, which may be beneficial for managing postprandial hyperglycemia in diabetic patients .

Case Studies

属性

IUPAC Name |

(E)-3-(3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPNXAULYJPXEH-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875904 | |

| Record name | (E)-3-Methoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6099-04-3, 17570-26-2 | |

| Record name | trans-3-Methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamic acid, m-methoxy-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017570262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6099-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-3-Methoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(3-methoxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-methoxycinnamic acid?

A1: The molecular formula of this compound is C10H10O3, and its molecular weight is 178.18 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: While specific spectroscopic data for this compound is limited in the provided research, related compounds like 4-hydroxy-3-methoxycinnamic acid (ferulic acid) have been analyzed using UV, IR, and NMR spectrometry. [] These techniques are commonly employed for structural elucidation of cinnamic acid derivatives.

Q3: How does the position of the methoxy group on the cinnamic acid ring influence its biological activity?

A3: Research suggests that the position of the methoxy substitution on the cinnamic acid ring plays a crucial role in its antityrosinase activity. For instance, 4-hydroxy-3-methoxycinnamic acid exhibits potent antityrosinase activity, superior to anisaldehyde, anisic acid, benzoic acid, benzaldehyde, cinnamic acid, and cinnamaldehyde. [] Additionally, studies comparing 2-methoxycinnamic acid, this compound, and 4-methoxycinnamic acid showed that methoxy substitutions enhanced tyrosinase inhibition. []

Q4: Does modifying the carboxylic acid group of this compound impact its properties?

A4: Yes, modifying the carboxylic acid group can significantly impact the properties of this compound. For example, esterifying 4-hydroxy-3-methoxycinnamic acid (ferulic acid) with milkweed oil creates cinnamate esters with UV radiation-absorbing properties. [] This modification showcases the potential for tailoring the compound's properties for specific applications.

Q5: What are the potential applications of this compound and its derivatives in the food industry?

A5: 4-Hydroxy-3-methoxycinnamic acid (ferulic acid), a derivative, exhibits high antioxidant properties, making it valuable for food preservation. [] Its abundance in plant cell walls also suggests potential applications in food texture modification and stabilization. []

Q6: Has this compound shown any potential in treating specific diseases?

A6: While research specifically on this compound is limited in the provided papers, its structural isomer, 4-hydroxy-3-methoxycinnamic acid (ferulic acid), displays promising therapeutic activities. Studies indicate that ferulic acid and its derivatives may have potential in managing conditions related to oxidative stress and inflammation. [] It has demonstrated beneficial effects in preclinical models of Alzheimer's disease, cancer, and cardiovascular diseases. [] Further research is needed to explore the therapeutic potential of this compound.

Q7: How does this compound exert its anti-thrombotic effects?

A7: While the provided research does not delve into the specific mechanisms of action for this compound, its structural analog, sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), has shown promising anti-thrombotic activity. [] This suggests that cinnamic acid derivatives might interfere with the coagulation cascade or platelet aggregation, though further research is needed to confirm these mechanisms.

Q8: How is this compound metabolized in the body?

A8: Although specific metabolic pathways for this compound are not extensively discussed in the provided research, studies on its isomer, 4-hydroxy-3-methoxycinnamic acid (ferulic acid), offer insights. Research suggests that ferulic acid can be metabolized by gut microbiota into 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), leading to improved metabolic conditions in diet-induced obese mice. [] This highlights the role of gut microbiota in influencing the bioavailability and bioactivity of such compounds.

Q9: What analytical techniques are commonly used to quantify this compound and its derivatives?

A9: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying this compound and its derivatives in various matrices like plants and fermented products. [, ] High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is another common method for analyzing these compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。